Morphine 3-nicotinate

Description

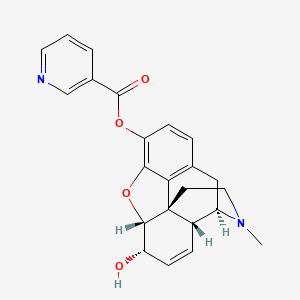

Structure

2D Structure

3D Structure

Properties

CAS No. |

83465-15-0 |

|---|---|

Molecular Formula |

C23H22N2O4 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C23H22N2O4/c1-25-10-8-23-15-5-6-17(26)21(23)29-20-18(7-4-13(19(20)23)11-16(15)25)28-22(27)14-3-2-9-24-12-14/h2-7,9,12,15-17,21,26H,8,10-11H2,1H3/t15-,16+,17-,21-,23-/m0/s1 |

InChI Key |

RPXDXNICIYHIEN-NNVHCVSOSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)O |

Synonyms |

3-mononicotinoylmorphine 3-nicotinoylmorphine morphine 3-nicotinate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Morphine 3 Nicotinate

Strategic Approaches to Regioselective Esterification at the C3 Position

The selective acylation of the C3 phenolic hydroxyl group in the presence of the C6 allylic hydroxyl group is a key challenge in the synthesis of Morphine 3-nicotinate. The increased acidity of the phenolic proton at C3 makes this position more susceptible to reaction with acylating agents under specific conditions.

Direct Esterification with Nicotinic Acid and its Derivatives

Direct acylation of morphine with nicotinic acid or its more reactive derivatives, such as nicotinoyl chloride, is a common method for the synthesis of this compound. nih.govkcl.ac.uk This approach takes advantage of the higher reactivity of the phenolic hydroxyl group at the C3 position compared to the secondary alcoholic hydroxyl group at the C6 position. kcl.ac.uk

One reported method involves the reaction of morphine with nicotinoyl chloride in the presence of pyridine (B92270). nih.gov Another approach utilizes nicotinoyl chloride with pyridine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF). kcl.ac.uk The addition of one equivalent of nicotinoyl chloride allows for the selective functionalization of the more reactive phenolic group. kcl.ac.uk A patent describes a process where morphine derivatives are acylated with a small excess of nicotinic acid chloride in a halogenated solvent in the presence of an organic base. google.com

A general procedure for the preparation of morphine-3-esters involves vigorously stirring a solution of morphine hydrochloride in water with sodium hydrogencarbonate and adding the acid chloride in portions. google.com The reaction's completion is monitored by thin-layer chromatography. google.com

Utilization of Protecting Group Strategies for Selective C3 Functionalization

While direct esterification can be regioselective for the C3 position, protecting group strategies offer a more controlled approach to ensure exclusive C3 functionalization, particularly when synthesizing more complex derivatives or when side reactions are a concern. nih.gov This involves temporarily blocking the C6 hydroxyl group to prevent its reaction, directing the esterification to the C3 position.

A common strategy involves the protection of both hydroxyl groups, followed by selective deprotection of the C3 position, and then esterification. For instance, both hydroxyl groups of morphine can be protected with tert-butyldimethylsilyl chloride to yield 3,6-di-O-tert-butyldimethylsilylmorphine. nih.gov Subsequent selective deprotection of the phenolic group at C3 can be achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the 6-O-protected morphine derivative, which can then be esterified at the C3 position. nih.gov

Another approach involves the use of bulky protecting groups that preferentially react with the less sterically hindered C6 hydroxyl group, leaving the C3 phenolic hydroxyl available for esterification. However, for achieving high selectivity at the C3 position, protecting both hydroxyls and then selectively deprotecting the C3 position is a more common and reliable method. nih.gov The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of this compound synthesis are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, such as the di-substituted nicomorphine or unreacted starting material.

Solvent Systems and Catalytic Conditions

The choice of solvent and catalyst plays a pivotal role in the outcome of the esterification reaction. Aprotic polar solvents like dimethylformamide (DMF) are often employed as they can dissolve the morphine free base and the reagents, facilitating a homogeneous reaction mixture. kcl.ac.uk

The use of a base is essential to neutralize the hydrochloric acid generated when using nicotinoyl chloride. Pyridine is a commonly used base for this purpose. nih.govkcl.ac.uk The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. kcl.ac.uk

| Solvent/Catalyst | Role | Reference |

| Dimethylformamide (DMF) | Aprotic polar solvent, dissolves reactants | kcl.ac.uk |

| Pyridine | Base to neutralize HCl byproduct | nih.govkcl.ac.uk |

| 4-Dimethylaminopyridine (DMAP) | Catalyst to accelerate esterification | kcl.ac.uk |

| Halogenated Solvents | Reaction medium | google.com |

| Sodium Bicarbonate | Base in aqueous/organic biphasic system | google.com |

Temperature and Reaction Duration Control

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results. The direct esterification with nicotinoyl chloride has been reported to be carried out at 0 °C initially, followed by stirring overnight at room temperature. kcl.ac.uk This gradual increase in temperature allows for controlled reaction kinetics, minimizing potential side reactions.

Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction duration. google.com Stopping the reaction at the right time is crucial to prevent the formation of di-substituted products and other impurities.

Structural Elucidation and Confirmation Techniques

Following the synthesis, the structural identity and purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. kcl.ac.ukresearchgate.netnih.gov ¹H NMR provides information about the chemical environment of the protons, allowing for the confirmation of the nicotinate (B505614) ester group's presence and its attachment at the C3 position. Specific shifts in the aromatic region of the spectrum are indicative of the nicotinoyl moiety. kcl.ac.uk ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful esterification. d-nb.infoacs.org High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, further validating the elemental composition. d-nb.info

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The presence of a characteristic ester carbonyl (C=O) stretching vibration and the disappearance of the phenolic hydroxyl (-OH) stretch from the morphine starting material are key indicators of a successful reaction. dcu.ienih.govnowgonggirlscollege.co.in

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts. kcl.ac.ukgoogle.com By comparing the retention time with a known standard, the identity of the compound can also be confirmed.

| Technique | Information Provided |

| ¹H NMR | Proton environment, confirmation of esterification site |

| ¹³C NMR | Carbon skeleton of the molecule |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., ester carbonyl) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals that confirm the attachment of the nicotinoyl group at the C3 position. A key diagnostic feature is the chemical shift of the proton at C6 (H6). In this compound, the chemical shift of H6 remains similar to that in morphine itself (around 4.26 ppm), whereas acylation at the C6 position causes a significant downfield shift to approximately 5.56 ppm. kcl.ac.uk The spectrum also features new signals in the aromatic region corresponding to the protons of the pyridine ring of the nicotinate moiety, typically appearing between 7.0 and 9.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

| H-1, H-2 | ~6.8 - 7.2 | Signals from the morphine aromatic ring. |

| H-5 | ~5.0 | Doublet, coupled to H-6. |

| H-6 | ~4.2 - 4.3 | Unchanged relative to morphine, confirming no C6 acylation. kcl.ac.uk |

| H-7, H-8 | ~5.3 - 5.8 | Olefinic protons of the morphine core. |

| N-CH₃ | ~2.4 - 2.5 | Singlet for the methyl group on the nitrogen atom. |

| Nicotinate Protons | ~7.5 - 9.4 | Multiple signals corresponding to the four protons on the pyridine ring. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The esterification at C3 results in a downfield shift of the C3 carbon and an upfield shift of the C2 and C4 carbons compared to morphine. The most notable additions are the signals for the ester carbonyl carbon and the carbons of the pyridine ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

| C-1, C-2 | ~118 - 125 | Aromatic carbons of the morphine core. |

| C-3 | ~148 - 152 | Downfield shift due to esterification. |

| C-4 | ~128 - 132 | Aromatic carbon of the morphine core. |

| C-5 | ~90 - 92 | Ether-linked carbon. |

| C-6 | ~65 - 67 | Carbon bearing the secondary alcohol. |

| C-17 (N-CH₃) | ~43 - 44 | Methyl carbon attached to nitrogen. |

| Ester C=O | ~164 - 168 | New signal confirming the ester linkage. |

| Nicotinate Carbons | ~123 - 155 | Signals for the five carbons of the pyridine ring. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The chemical formula for this compound is C₂₃H₂₂N₂O₄, which corresponds to a monoisotopic mass of 390.1580 g/mol .

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z value of approximately 391.1652. kcl.ac.uk

Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. For 3-O-acyl morphine derivatives, a common fragmentation pathway is the loss of the acyl group. In the case of this compound, this would correspond to the loss of the nicotinic acid moiety, resulting in a fragment ion corresponding to the morphine core. kcl.ac.uk

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid method to identify the key functional groups present in a molecule. The IR spectrum of this compound provides clear evidence of the esterification reaction.

The most significant change compared to the spectrum of morphine is the disappearance of the broad absorption band associated with the phenolic O-H stretching vibration, which typically appears around 3200-3500 cm⁻¹. researchgate.net Concurrently, a new, strong absorption band emerges in the region of 1720-1760 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the newly formed ester group. google.com Additional bands corresponding to the C-O stretching of the ester and the vibrations of the aromatic pyridine ring (e.g., C=C and C=N stretching) will also be present.

Comparative Synthetic Pathways with other C3-O-Acylated Morphine Derivatives

The synthesis of this compound is one example of C3-O-acylation. Comparing this process with the synthesis of other derivatives at the same position highlights the versatility and challenges of morphine chemistry.

3-O-Acetylmorphine: The synthesis of 3-O-acetylmorphine can be achieved selectively by reacting morphine with one equivalent of acetyl chloride or acetic anhydride (B1165640) in the presence of a weak base like triethylamine. mdpi.com The higher acidity of the C3 phenolic hydroxyl allows it to be acylated preferentially over the C6 secondary alcohol under controlled conditions. This contrasts with the synthesis of heroin (diacetylmorphine), where an excess of a strong acetylating agent like acetic anhydride is used to acylate both hydroxyl groups. nist.gov

3-O-Carboxymethylmorphine: Unlike acylation, which forms an ester, alkylation of the C3 hydroxyl group forms an ether linkage. 3-O-Carboxymethylmorphine is a key hapten used in immunoassays. Its synthesis is typically achieved by treating morphine base or its salt (e.g., sodium or potassium salt) with an alkylating agent like ethyl bromoacetate (B1195939) or sodium chloroacetate (B1199739) in a suitable solvent such as ethanol. d-nb.infomdpi.com This forms the ethyl ester, which is then hydrolyzed to yield the final carboxylic acid derivative. This pathway represents a different class of derivatization (etherification vs. esterification) at the C3 position.

The choice of synthetic pathway—be it with nicotinoyl chloride, acetyl chloride, or an alkylating agent—is dictated by the desired final functional group (e.g., nicotinate ester, acetate (B1210297) ester, or carboxymethyl ether), demonstrating the chemical accessibility of the C3 phenolic hydroxyl for various modifications.

Preclinical Pharmacological Characterization of Morphine 3 Nicotinate

Opioid Receptor Interaction Profiles

The pharmacological effects of morphine are mediated through its interaction with opioid receptors, which are part of the G protein-coupled receptor (GPCR) family. There are three main classical types of opioid receptors: mu (µ), delta (δ), and kappa (κ).

Morphine exhibits the highest affinity for the mu (µ)-opioid receptor, which is the primary mediator of its analgesic effects. Its affinity for delta (δ) and kappa (κ) opioid receptors is considerably lower. This selectivity for the µ-receptor is a defining characteristic of morphine's pharmacological profile.

Substitution at the 3-position of the morphine molecule, such as in Morphine 3-nicotinate, has been shown to cause a decrease in binding affinity at all three opioid receptor subtypes (µ, δ, and κ). This underscores the prodrug nature of such derivatives, requiring conversion to morphine to exert significant opioid effects.

Table 1: Opioid Receptor Binding Affinity of Morphine

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (µ) | High |

| Delta (δ) | Low |

| Kappa (κ) | Low |

Note: Specific Ki values can vary between studies and experimental conditions. This table represents the general affinity profile.

Morphine is a full agonist at the µ-opioid receptor. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events that lead to its pharmacological effects, including analgesia. In functional assays, morphine demonstrates a dose-dependent increase in receptor activation. At the δ and κ receptors, its agonist activity is significantly weaker and may be considered partial or even negligible at therapeutic concentrations.

The activation of the µ-opioid receptor by morphine triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, specifically of the Gi/o subtype. The activated G protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector systems.

The Gβγ subunit released upon µ-opioid receptor activation by morphine directly modulates the activity of several ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability.

Simultaneously, the Gβγ subunit inhibits voltage-gated calcium channels, which reduces the influx of calcium ions into the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Table 2: Downstream Effects of Morphine-Induced Mu-Opioid Receptor Activation

| Effector | Modulation | Consequence |

| Adenylate Cyclase | Inhibition | Decreased cAMP production |

| GIRK Channels | Activation | Potassium efflux, hyperpolarization |

| Voltage-gated Ca2+ Channels | Inhibition | Reduced calcium influx, decreased neurotransmitter release |

Following agonist binding and G protein activation, µ-opioid receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin recruitment plays a crucial role in receptor desensitization, internalization, and the activation of G protein-independent signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs).

Interestingly, morphine is considered a "biased agonist" at the µ-opioid receptor. Compared to other opioids like DAMGO, morphine is a relatively poor inducer of β-arrestin recruitment and subsequent receptor internalization. This biased signaling, favoring the G protein pathway over the β-arrestin pathway, is an area of active research and is thought to contribute to the specific profile of both therapeutic and adverse effects of morphine.

In Vitro Pharmacological Models

Isolated Tissue Preparations (e.g., Guinea Pig Ileum Longitudinal Muscle Contraction)

Cellular Assays Utilizing Recombinant Opioid Receptors (e.g., CHO cell lines)

Cellular assays using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express specific opioid receptor subtypes (µ, δ, κ), are crucial for determining the functional activity of opioid compounds. These assays can measure the downstream effects of receptor activation, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels. nih.gov For morphine, its action as a µ-opioid receptor agonist has been extensively confirmed in such cellular systems. In CHO cells expressing the human µ-opioid receptor, morphine demonstrates agonist activity by inhibiting adenylyl cyclase.

Radioligand Binding Assays for Receptor Occupancy and Dissociation Kinetics

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled compound of interest. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors.

Due to its rapid conversion, direct binding affinity data for this compound is scarce. However, extensive data exists for its primary active metabolite, morphine. Morphine exhibits a high affinity for the µ-opioid receptor.

| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| Morphine | µ-opioid | [³H]-DAMGO | Rat brain homogenates | 1.2 |

| Morphine-6-glucuronide (B1233000) | µ-opioid | [³H]-DAMGO | Rat brain homogenates | 0.6 |

This table presents the binding affinity of morphine and its metabolite, morphine-6-glucuronide, for the µ-opioid receptor. Data derived from studies on rat brain homogenates. nih.gov

GTPγS Binding Assays for Agonist Potency and Efficacy

The GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to a receptor of interest. nih.govcreative-bioarray.com Agonist binding to a G-protein coupled receptor (GPCR), such as the µ-opioid receptor, promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. thermofisher.com The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. nih.govwikipedia.org The potency (EC50) and efficacy (Emax) of an agonist can be determined from the concentration-response curves generated in this assay.

While specific GTPγS binding data for this compound is not widely published, the profile of morphine is well-established. Morphine acts as a full agonist at the µ-opioid receptor in GTPγS binding assays, stimulating the binding of [³⁵S]GTPγS in a concentration-dependent manner.

| Compound | Receptor | EC50 (nM) | Emax (% Stimulation) |

| Morphine | µ-opioid | Data not consistently reported | Full Agonist |

| DAMGO | µ-opioid | Data not consistently reported | Full Agonist |

This table summarizes the agonist activity of morphine and the standard µ-opioid agonist DAMGO in GTPγS binding assays. Both are considered full agonists at the µ-opioid receptor.

In Vivo Preclinical Models

Assessment of Pharmacological Responses in Rodent Models

The in vivo effects of this compound, largely mediated by its conversion to morphine, are assessed in various rodent models to characterize its pharmacological responses, particularly its antinociceptive properties. nih.gov Common models include the tail-flick and hot-plate tests, which measure the response to thermal pain, and models of inflammatory and neuropathic pain. nih.gov

Morphine consistently demonstrates dose-dependent antinociceptive effects in these models. mdpi.com For instance, in rats, morphine administration leads to a significant increase in the latency to withdraw the tail from a noxious heat source (tail-flick test). The potency and efficacy of morphine can, however, vary depending on the specific rodent strain and the pain model used.

| Rodent Model | Pharmacological Effect |

| Tail-Flick Test | Increased latency to tail withdrawal from heat |

| Hot-Plate Test | Increased latency to paw licking or jumping |

| Formalin Test | Reduction in paw licking and flinching behavior |

| Chronic Constriction Injury | Alleviation of mechanical and thermal hyperalgesia |

This table outlines the typical pharmacological effects of morphine, the active metabolite of this compound, in common rodent models of nociception.

Neurophysiological and Behavioral Modulations

The neurophysiological and behavioral effects of opioid agonists are complex, involving modulation of various neurotransmitter systems and resulting in a range of behaviors. While direct and extensive research specifically on this compound is limited, inferences can be drawn from the well-established pharmacology of its parent compound, morphine, and related esters.

Systemic administration of morphine is known to produce a biphasic effect on locomotor activity in rodents, with lower doses generally causing hypoactivity and higher doses leading to hyperactivity mdpi.com. This effect is linked to the modulation of the mesolimbic dopamine (B1211576) system nih.govnih.govfrontiersin.org. Morphine's interaction with µ-opioid receptors in the ventral tegmental area (VTA) leads to an increase in dopamine release in the nucleus accumbens, which is associated with its rewarding and locomotor-stimulating properties frontiersin.org. It is hypothesized that this compound, as a morphine derivative, would elicit similar dose-dependent effects on locomotor activity.

Furthermore, morphine is known to alter social investigation behavior in mice, with higher doses generally leading to a reduction in sociability nih.gov. The rewarding aspects of social interaction are thought to be mediated by the endogenous opioid system, and administration of exogenous opioids like morphine may mimic these effects nih.gov.

In pain modulation, morphine exerts its analgesic effects by binding to opioid receptors, primarily the µ-opioid receptor, in the central and peripheral nervous systems. This binding inhibits the transmission of nociceptive signals drugbank.comyoutube.com. A study by Hosztafi and colleagues described the synthesis of morphine nicotinates and confirmed their analgesic activity nih.gov. This suggests that this compound possesses analgesic properties, a key characteristic of its parent molecule.

The table below summarizes the expected behavioral modulations of this compound based on the known effects of morphine.

| Behavioral Parameter | Expected Effect of this compound | Underlying Neurophysiological Mechanism (based on morphine) |

| Locomotor Activity | Biphasic: potential for hypoactivity at low doses and hyperactivity at high doses. | Modulation of the mesolimbic dopamine system. |

| Social Behavior | Potential reduction in social investigation at higher doses. | Interaction with endogenous opioid systems involved in social reward. |

| Pain Perception | Analgesia. | Binding to and activation of µ-opioid receptors, inhibiting nociceptive signaling. |

Strain-Dependent Variability in Opioid Receptor Responses

The genetic background of an individual can significantly influence their response to opioid drugs. In preclinical research, this is observed as strain-dependent variability in the behavioral and physiological effects of opioids in different inbred mouse and rat strains.

Studies have demonstrated that the analgesic efficacy of morphine can vary significantly between different rat strains umn.edu. For example, Lewis rats have been shown to be insensitive to the antinociceptive effects of morphine in the hot plate test, a measure of thermal pain, while showing a response in a model of inflammatory pain umn.edu. This highlights that the genetic makeup of an animal can differentially affect how it responds to an opioid depending on the type of pain.

Similarly, in mice, strains like C57BL/6J and BALB/cJ exhibit different sensitivities to the social-suppressive effects of morphine, particularly during adolescence nih.gov. These differences in behavioral responses are thought to be linked to variations in the expression and function of opioid receptors and their downstream signaling pathways.

While no studies have specifically investigated the strain-dependent variability of this compound, it is reasonable to predict that its effects would also be subject to genetic influence. The metabolic conversion of this compound to morphine and nicotinic acid would likely be influenced by genetic polymorphisms in the esterase enzymes responsible for this hydrolysis. Variations in the genes encoding opioid receptors (e.g., Oprm1 for the µ-opioid receptor) would further contribute to differing sensitivities to the active morphine metabolite.

The following table illustrates known strain-dependent differences in response to morphine, which could be extrapolated to this compound.

| Animal Strain | Observed Response to Morphine | Potential Implication for this compound |

| Lewis Rat | Insensitive to thermal analgesia, responsive to inflammatory pain analgesia. | Variable analgesic efficacy depending on the pain modality. |

| C57BL/6J Mouse | More tolerant to social-suppressive effects during adolescence compared to BALB/cJ mice. | Strain-dependent differences in behavioral side effects. |

| BALB/cJ Mouse | More sensitive to social-suppressive effects during adolescence compared to C57BL/6J mice. | Strain-dependent differences in behavioral side effects. |

Gene-Targeted Animal Models for Receptor Subtype Delineation

Gene-targeted animal models, particularly knockout mice, have been instrumental in dissecting the specific roles of different opioid receptor subtypes in mediating the effects of opioid drugs nih.gov. These models allow researchers to understand which receptors are responsible for the various actions of a compound, from analgesia to side effects.

Studies using µ-opioid receptor (MOR) knockout mice have unequivocally demonstrated that the analgesic effects of morphine are mediated by this receptor subtype nih.gov. In these mice, the pain-relieving properties of morphine are drastically reduced or completely absent nih.gov. This foundational knowledge strongly suggests that the analgesic effects of this compound, which is expected to act via its morphine metabolite, are also dependent on the µ-opioid receptor.

Furthermore, gene knockout studies have helped to elucidate the roles of different components of the endogenous opioid system in the development of addiction-related behaviors, such as locomotor sensitization nih.govnih.govfrontiersin.org. For instance, the lack of morphine-induced locomotor sensitization in cannabinoid receptor type 1 (CB1-R) knockout mice suggests a complex interplay between different neurotransmitter systems in the development of opioid-induced neuroplasticity nih.gov.

While no specific studies have utilized gene-targeted models to investigate this compound, the extensive body of research on morphine provides a clear predictive framework. It is almost certain that the opioid-mediated effects of this compound are primarily, if not exclusively, dependent on the µ-opioid receptor.

The table below summarizes key findings from gene-targeted animal models for morphine and their implications for this compound.

| Gene Knockout Model | Key Finding for Morphine | Implication for this compound |

| µ-opioid receptor (MOR) Knockout | Abolished analgesic effects. | Analgesic effects are mediated by the µ-opioid receptor. |

| Cannabinoid Receptor Type 1 (CB1-R) Knockout | Lack of locomotor sensitization. | The development of behavioral sensitization may involve interactions with the endocannabinoid system. |

Comparative Studies with Unmodified Morphine and other Nicotinate (B505614) Esters in Animal Models

Comparative studies are essential for understanding the relative potency, efficacy, and potential advantages of a new compound relative to existing ones. While direct, comprehensive comparative data for this compound is not widely available, insights can be gained from research on related compounds.

A key study by Hosztafi and colleagues in 1993 reported the synthesis and analgesic activity of various nicotinic esters of morphine, including by inference, structures related to this compound nih.gov. This research established that these esters possess analgesic properties, providing a direct, albeit general, comparison to morphine's known efficacy nih.gov.

Research on nicomorphine (morphine 3,6-dinicotinate), a closely related compound, indicates that it is rapidly metabolized to 6-nicotinoyl morphine and then to morphine kcl.ac.uk. Studies have suggested that 3-mononicotinoyl morphine (which is this compound) may not be a significant in-vivo metabolic intermediate of nicomorphine kcl.ac.uk. However, when administered directly, this compound would be expected to undergo hydrolysis to morphine and nicotinic acid. The rate of this hydrolysis would be a critical determinant of its pharmacokinetic and pharmacodynamic profile compared to unmodified morphine. Esterification of morphine at the 3-position generally leads to a decrease in direct opioid receptor binding affinity, suggesting that these esters likely act as prodrugs that release morphine in the body nih.gov.

The lipophilicity of this compound is expected to be greater than that of morphine due to the addition of the nicotinate group. This could potentially lead to more rapid penetration of the blood-brain barrier, which might alter the onset and intensity of its central nervous system effects compared to morphine.

The table below provides a hypothetical comparative profile of this compound and unmodified morphine based on general principles of pharmacology and data from related compounds.

| Pharmacological Parameter | Unmodified Morphine | Expected Profile of this compound | Rationale |

| Analgesic Potency | Standard reference for opioid analgesics. | Potentially similar or slightly altered depending on metabolic conversion rate. | Analgesic activity is confirmed for morphine nicotinates nih.gov. |

| Opioid Receptor Affinity | High affinity for µ-opioid receptors. | Lower direct affinity, acting as a prodrug. | Esterification at the 3-position typically reduces affinity nih.gov. |

| Metabolism | Primarily glucuronidation. | Hydrolysis to morphine and nicotinic acid. | Based on the metabolism of other morphine esters. |

| Lipophilicity | Moderately lipophilic. | Higher lipophilicity. | Addition of the nicotinate ester group. |

| Blood-Brain Barrier Penetration | Slower than more lipophilic opioids. | Potentially faster. | Increased lipophilicity may enhance CNS entry. |

Pharmacokinetic and Metabolic Research of Morphine 3 Nicotinate in Preclinical Systems

Absorption, Distribution, and Elimination in Preclinical Models

The journey of a drug through a biological system is a complex process involving several stages. For Morphine 3-nicotinate, being an ester prodrug of morphine, its pathway is anticipated to involve absorption into the systemic circulation, distribution to various tissues, and eventual elimination from the body.

In vitro permeability assays, such as those using the Caco-2 cell line, are standard preclinical tools to predict the oral absorption of drugs. Caco-2 cells, when cultured, form a monolayer that mimics the human intestinal epithelium nih.govcreative-biolabs.com. The permeability of a compound across this monolayer can provide insights into its potential for intestinal absorption.

For this compound, it is hypothesized that the addition of the lipophilic nicotinate (B505614) group to the morphine molecule would increase its passive diffusion across the Caco-2 cell monolayer compared to morphine alone. Ester prodrugs are often designed to enhance the lipophilicity of a parent drug, thereby improving its membrane permeability and oral absorption nih.gov. However, the esterase activity within Caco-2 cells could lead to the hydrolysis of this compound back to morphine during the permeability assay nih.gov. This would result in the detection of both the parent compound and the prodrug on the basolateral side.

Table 1: Hypothetical Comparative Permeability of Morphine and this compound in a Caco-2 Model

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Efflux Ratio | Primary Transport Mechanism |

| Morphine | Low to moderate | >2 | Active efflux and passive diffusion |

| This compound (Hypothesized) | Moderate to high | <2 | Primarily passive diffusion |

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected properties of ester prodrugs.

Following absorption, a drug is distributed to various tissues and organs. The tissue distribution of this compound is expected to be influenced by its physicochemical properties, such as lipophilicity and its rate of hydrolysis in the blood and tissues. As a more lipophilic compound than morphine, this compound may initially exhibit a wider distribution into tissues, including the central nervous system.

However, rapid hydrolysis in the blood and tissues would release morphine, and the subsequent distribution would be characteristic of morphine itself. Studies on other morphine 3-esters in rabbits have shown that these compounds are subject to marked presystemic elimination, with relatively low plasma concentrations of the ester prodrugs detected nih.gov. This suggests that a significant portion of this compound would likely be converted to morphine before or shortly after entering systemic circulation. The distribution of morphine is extensive, with the drug reaching various tissues, including the brain, liver, and kidneys unil.ch.

Metabolic Pathways and Enzyme Involvement

The biotransformation of drugs is a critical determinant of their therapeutic effect and duration of action. For this compound, the primary metabolic pathway is expected to be the cleavage of the ester bond.

The central metabolic reaction for this compound is the hydrolysis of the nicotinate ester linkage. This reaction breaks the bond between the morphine molecule and the nicotinic acid moiety, releasing both compounds into the system. This process is a common metabolic pathway for ester prodrugs and is typically mediated by enzymes wikipedia.org. The stability of the ester bond to hydrolysis will significantly influence the pharmacokinetic profile of the compound nih.gov.

Carboxylesterases are a major class of enzymes responsible for the hydrolysis of ester-containing drugs nih.govnih.govsemanticscholar.orgingentaconnect.com. These enzymes are widely distributed throughout the body, with high concentrations found in the liver, intestine, and blood plasma nih.govsemanticscholar.org. It is highly probable that carboxylesterases play a crucial role in the metabolism of this compound.

In vitro studies using liver and brain subcellular fractions have demonstrated that nicotinic acid esters are substrates for esterases found in these tissues nih.gov. The rate of hydrolysis can vary depending on the specific ester and the tissue source of the enzymes nih.govtandfonline.com. It is anticipated that both human carboxylesterase 1 (hCE1), predominantly found in the liver, and human carboxylesterase 2 (hCE2), found in the intestine and liver, would be capable of hydrolyzing this compound nih.govsemanticscholar.orgingentaconnect.comresearchgate.net.

Table 2: Major Carboxylesterases and Their Potential Role in this compound Metabolism

| Enzyme | Primary Location | Expected Role in Metabolism |

| hCE1 | Liver | Hydrolysis in the liver following absorption. |

| hCE2 | Intestine, Liver | First-pass metabolism in the intestine and subsequent hydrolysis in the liver. |

| Plasma Esterases | Blood | Rapid hydrolysis upon entry into the systemic circulation. |

Note: This table is based on the known functions and locations of these enzymes and their expected interaction with an ester prodrug.

The primary metabolites resulting from the hydrolysis of this compound would be morphine and nicotinic acid . Following its release, morphine would then undergo its well-established metabolic pathways. The major metabolic route for morphine is glucuronidation in the liver by the enzyme UGT2B7 clinpgx.org. This process forms two main metabolites: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) clinpgx.orgfrontiersin.org. M3G is the most abundant metabolite, while M6G is pharmacologically active frontiersin.org. A smaller fraction of morphine can also be metabolized to normorphine clinpgx.org.

Nicotinic acid, the other primary metabolite, would enter the body's pool of this essential vitamin and be metabolized or excreted through its known pathways.

Investigation of Glucuronidation and Sulfation Pathways in Preclinical Liver Microsomes or Animal Models

The metabolic fate of morphine esters, including nicotinates, ultimately involves the pathways that metabolize the parent morphine molecule once it is released. Following the hydrolysis of the ester group(s), liberated morphine undergoes extensive phase II metabolism, primarily through glucuronidation.

In studies analyzing the metabolic cascade of nicomorphine (the 3,6-dinicotinate ester of morphine), the resulting morphine is metabolized into its primary conjugates: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) nih.gov. Research on the intramuscular administration of nicomorphine in surgical patients showed that after the initial rapid metabolism of the parent ester, morphine and its subsequent glucuronide conjugates were the primary compounds found in urine nih.gov. The half-life of these glucuronide conjugates was determined to be approximately 2.6 hours nih.gov.

Interestingly, within this metabolic pathway, a glucuronide conjugate of the intermediate metabolite, 6-mononicotinoylmorphine, was not detected nih.gov. This suggests that the nicotinoyl moiety is likely hydrolyzed before significant glucuronidation occurs at that position, or that such a conjugate is formed in negligible amounts. While direct studies on the glucuronidation or sulfation of this compound in preclinical liver microsomes are not extensively detailed in available literature, the metabolic pathway of the parent diester, nicomorphine, indicates that the primary conjugation reactions occur after hydrolysis back to morphine.

Prodrug Aspects and Active Metabolite Formation

The esterification of morphine at its phenolic 3-hydroxyl and/or alcoholic 6-hydroxyl positions is a well-established strategy for creating prodrugs. This chemical modification is designed to alter the physicochemical properties of morphine, such as lipophilicity, to potentially enhance its delivery across biological membranes like the blood-brain barrier cgu.edu.twfrontiersin.org.

Nicomorphine, the 3,6-dinicotinate ester of morphine, serves as a prime example of this prodrug approach. It is designed to be a pharmacologically inactive precursor that undergoes rapid in-vivo hydrolysis to release active metabolites. Studies have shown that intravenously administered nicomorphine is metabolized extremely quickly, with a half-life of only about three minutes wikipedia.orgnih.gov. This rapid conversion releases its active metabolites, primarily 6-nicotinoylmorphine (or 6-mononicotinoylmorphine) and morphine itself, which are responsible for the pharmacological effects nih.govwikipedia.orgnih.gov. The synthesis of various nicotinic esters of morphine has been explored to evaluate their potential as analgesics nih.gov. This body of research underscores the role of morphine esters, including mono-nicotinates like this compound, as part of a broader prodrug strategy aimed at optimizing the delivery and activity of morphine.

The administration of nicomorphine leads to the formation of several pharmacologically active metabolites. The metabolic cascade is characterized by a rapid, stepwise hydrolysis of the nicotinate ester groups.

The primary metabolites identified are 6-nicotinoylmorphine and morphine wikipedia.orgnih.gov. Upon intravenous administration of nicomorphine, the parent compound is rapidly cleared, leading to the appearance of these active entities. The half-life of 6-nicotinoylmorphine has been measured at between 3 and 15 minutes, while the subsequently formed morphine has a longer half-life of 135-190 minutes nih.gov. This indicates that nicomorphine acts as a short-lived prodrug, quickly giving way to its more stable, active metabolites. While this compound is an expected intermediate in the hydrolysis of the diester nicomorphine, the focus of pharmacokinetic studies has been on the parent compound, the more stable 6-monoester, and the ultimate active product, morphine.

Interactive Data Table: Pharmacokinetic Parameters of Nicomorphine and its Metabolites

The following table summarizes the elimination half-lives of nicomorphine and its key metabolites following intravenous administration, as reported in human studies.

| Compound | Elimination Half-Life | Reference |

| Nicomorphine | ~3 minutes | wikipedia.orgnih.gov |

| 6-Nicotinoylmorphine | 3 - 15 minutes | nih.gov |

| Morphine (from Nicomorphine) | 135 - 190 minutes | nih.gov |

| Morphine Glucuronides (from Nicomorphine) | ~2.6 hours | nih.gov |

Analytical Methodologies for Research and Quantification of Morphine 3 Nicotinate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing Morphine 3-nicotinate from its parent compound, morphine, and other related esters like nicomorphine and 6-nicotinoyl morphine.

High-Performance Liquid Chromatography (HPLC) with various Detection Modes (e.g., UV, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. When coupled with a variety of detection modes, it offers robust separation and quantification capabilities. Ultraviolet (UV) detection is commonly employed, leveraging the chromophoric nature of the molecule. For instance, in the analysis of related compounds, a detection wavelength of 281 nm has been utilized. kcl.ac.uk The choice of mobile and stationary phases is critical for achieving optimal separation. Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid). kcl.ac.uk Gradient elution programs, where the composition of the mobile phase is varied over time, are often necessary to resolve complex mixtures of morphine derivatives. kcl.ac.uk

While UV detection is widely accessible, electrochemical detection offers enhanced sensitivity for electroactive compounds like morphine and its derivatives, although specific applications to this compound are less commonly documented. kcl.ac.uk The response of the detection system is typically linear over a defined concentration range, allowing for accurate quantification. nih.govptfarm.plepa.gov

Table 1: Exemplary HPLC-UV Parameters for Analysis of Morphine Derivatives

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase A | H₂O with 0.1% TFA |

| Mobile Phase B | CH₃CN with 0.1% TFA |

| Detection Wavelength | 281 nm |

| Elution | Gradient |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For highly sensitive and selective quantification of this compound, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govlongdom.orgresearchgate.netforensicresources.orguq.edu.au This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The process involves the ionization of the analyte, followed by the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions. This multiple reaction monitoring (MRM) approach provides exceptional specificity and reduces background noise, leading to low limits of detection and quantification. researchgate.net

Method validation for LC-MS/MS assays is crucial and typically follows guidelines from regulatory bodies. longdom.org Validation parameters include linearity, accuracy, precision, recovery, and assessment of matrix effects. nih.govlongdom.orgresearchgate.net The use of stable isotopically labeled internal standards is a common practice to ensure the accuracy and robustness of the quantification. forensicresources.org

Table 2: Key Characteristics of LC-MS/MS Methods for Opioid Quantification

| Characteristic | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standards | Deuterated analogues of the analytes. |

| Validation Parameters | Linearity, precision, accuracy, recovery, matrix effects. |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) represents a powerful tool for the comprehensive profiling and identification of this compound and its potential impurities or metabolites. kcl.ac.ukmdpi.comnih.govresearchgate.netuab.cat UHPLC utilizes columns with smaller particle sizes, leading to higher separation efficiency and faster analysis times compared to conventional HPLC. When coupled with HRMS, which provides highly accurate mass measurements, it allows for the determination of the elemental composition of detected compounds. kcl.ac.uk

This technique is particularly valuable in research settings for identifying unknown compounds and for characterizing complex mixtures. kcl.ac.uk A sensitive liquid chromatography-high resolution mass spectrometry (LC-HRMS) method has been demonstrated for the detection and identification of nicomorphine and its derivatives, including 3-nicotinoyl morphine. kcl.ac.uk The combination of retention time and accurate mass data provides a high degree of confidence in compound identification. kcl.ac.uk

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound.

Detailed NMR Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural characterization of this compound. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to provide detailed information about the molecular structure.

¹H NMR spectroscopy of 3-nicotinoyl morphine reveals characteristic chemical shifts for the protons of both the morphine and the nicotinate (B505614) moieties. kcl.ac.uk The presence of the nicotinoyl group at the 3-position of the morphine scaffold leads to specific shifts in the signals of the neighboring protons compared to morphine itself. kcl.ac.uk For instance, a notable downfield shift is observed for the proton at position 6 (H6) in 6-nicotinoyl morphine and nicomorphine due to the substituent at that position, whereas the chemical shift of H6 in 3-nicotinoyl morphine remains similar to that in morphine. kcl.ac.uk

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and between protons and their directly attached carbons, respectively. kcl.ac.uk These experiments are crucial for the complete assignment of all proton and carbon signals, thereby confirming the structural integrity of the molecule. kcl.ac.uk

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) for Morphine and its Nicotinate Derivatives in Methanol-d₄

| Proton | Morphine | 3-Nicotinoyl Morphine | 6-Nicotinoyl Morphine | Nicomorphine |

|---|---|---|---|---|

| H5 | 4.93 | 5.03 | ~5.30 | ~5.45 |

| H6 | 4.26 | ~4.26 | 5.56 | 5.55 |

| H7 | 5.77 | ~5.83 | ~5.95 | 5.99 |

| H8 | 5.33 | ~5.36 | ~5.62 | 5.69 |

| H9 | 4.17 | ~4.26 | ~4.18 | Not specified |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are valuable techniques for obtaining a "vibrational fingerprint" of this compound, which is unique to its molecular structure. These methods provide information about the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. These include the stretching vibrations of the ester carbonyl group (C=O), the C-O stretching of the ester, the aromatic C=C stretching vibrations of both the morphine and nicotinic acid rings, and the C-N stretching of the tertiary amine. The IR spectrum of morphine shows characteristic bands that can be compared to that of its nicotinate ester to identify changes due to the esterification. nist.govresearchgate.netias.ac.in Similarly, the characteristic vibrational modes of nicotinic acid can be identified in the spectrum of the ester. nih.govresearchgate.netjocpr.com

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic peaks related to the skeletal vibrations of the fused ring system of morphine and the pyridine (B92270) ring of the nicotinate moiety. researchgate.netnih.govresearchgate.net For instance, the torsional vibrations of the morphine ring are observed in its Raman spectrum. researchgate.net Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the Raman signal and suppress fluorescence, allowing for more sensitive detection. nih.govresearchgate.net

Development and Validation of Assays for Biological Matrix Analysis (Preclinical)

The quantification of this compound, a monoester of morphine, in preclinical biological matrices necessitates the development and validation of highly sensitive and specific analytical methods. Although it is a known metabolite of nicomorphine, historical analytical techniques often failed to detect its presence in vivo, suggesting rapid metabolism or low concentrations. kcl.ac.uk However, modern analytical platforms, particularly those based on mass spectrometry, offer the requisite sensitivity for its detection and quantification in complex biological samples. The methodologies described herein are based on established principles for the analysis of morphine and its other metabolites, adapted for the specific physicochemical properties of this compound.

Extraction Procedures from In Vitro Media and Animal Tissues/Fluids

The primary objective of the extraction procedure is to isolate this compound from the biological matrix, removing interfering substances such as proteins, lipids, and salts that can compromise the accuracy and precision of the analytical measurement. The choice of extraction technique is dependent on the specific matrix, the concentration of the analyte, and the subsequent analytical method.

For preclinical research, common biological matrices include in vitro cell culture media, animal plasma, serum, urine, and various tissues, most notably brain homogenates, given the central nervous system activity of the parent compounds.

Liquid-Liquid Extraction (LLE) has been a conventional method for the extraction of morphine and its derivatives. This technique relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is adjusted to ensure the analyte is in a non-ionized state, thereby maximizing its partitioning into the organic solvent.

Solid-Phase Extraction (SPE) is a more contemporary and often preferred method due to its higher efficiency, selectivity, and potential for automation. SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. For this compound and related compounds, reversed-phase SPE cartridges (e.g., C18) are commonly employed.

Protein Precipitation is a simpler and faster method often used for plasma or serum samples. It involves the addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While rapid, this method may be less clean than SPE and can be susceptible to matrix effects.

For tissue samples, such as the brain, an initial homogenization step is required. The tissue is typically homogenized in a buffer solution to create a uniform suspension. This homogenate can then be subjected to protein precipitation, LLE, or SPE. For brain tissue, deproteinization followed by solid-phase extraction has been shown to be an effective method for the extraction of morphine. unisi.it

Below is an illustrative table of extraction methods that could be applied for this compound in various preclinical matrices, based on established methods for related opioids.

| Biological Matrix | Extraction Method | Key Parameters | Typical Recovery (%) |

|---|---|---|---|

| In Vitro Media | Solid-Phase Extraction (SPE) | Reversed-phase C18 cartridge, pH adjustment, elution with methanol. | > 90% |

| Animal Plasma/Serum | Protein Precipitation | Acetonitrile as precipitant, vortexing, centrifugation. | > 85% |

| Animal Plasma/Serum | Solid-Phase Extraction (SPE) | Mixed-mode cation exchange cartridge, wash steps to remove interferences. | > 90% |

| Animal Brain Tissue | Homogenization followed by SPE | Mechanical homogenization, deproteinization, Bond Elut Certify columns. | > 80% |

| Animal Urine | Dilute-and-Shoot or SPE | For dilute-and-shoot, simple dilution with mobile phase. SPE for cleaner extracts. | > 95% |

Method Sensitivity, Specificity, and Reproducibility for Research Applications

For research applications, particularly in pharmacokinetics and metabolism studies, the analytical method must be rigorously validated to ensure that the data generated is reliable and accurate. The key validation parameters are sensitivity, specificity, and reproducibility. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of low-level analytes like this compound in biological matrices due to its superior sensitivity and specificity. kcl.ac.ukmums.ac.ir

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For preclinical studies, where sample volumes may be limited and concentrations low, a sensitive assay is crucial. While specific data for this compound is scarce, analogous methods for morphine and its glucuronide metabolites in plasma have achieved LLOQs in the low ng/mL range. nih.gov

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous substances, other metabolites, and co-administered drugs. In the context of this compound, the method must be able to distinguish it from its parent compound, nicomorphine, as well as its isomers and other metabolites like 6-nicotinoyl morphine and morphine. The use of HPLC provides chromatographic separation, while tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the monitoring of specific precursor-to-product ion transitions.

Reproducibility is assessed by determining the precision of the method. This is typically evaluated at multiple concentration levels within the calibration range.

Intra-day precision (repeatability) is determined by analyzing replicate samples on the same day.

Inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days. For bioanalytical methods, the precision, expressed as the coefficient of variation (CV), should generally be less than 15%. nih.gov

The accuracy of the method is the closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations and is expressed as the percentage of the nominal concentration. An accuracy of within ±15% is generally considered acceptable.

The following table summarizes typical validation parameters for an HPLC-MS/MS method for a morphine-related compound in a preclinical plasma matrix, which would be the target for a this compound assay.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance for a Morphine Analog |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Precision < 20%, Accuracy ±20%. | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% | < 10% |

| Inter-day Precision (CV%) | ≤ 15% | < 12% |

| Accuracy (%) | 85% - 115% (±15%) | 92% - 108% |

| Recovery (%) | Consistent, precise, and reproducible. | > 85% |

Theoretical and Computational Chemistry Studies of Morphine 3 Nicotinate

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) of morphine analogs provides crucial insights into the chemical features necessary for opioid receptor affinity and intrinsic activity. For Morphine 3-nicotinate, the SAR is primarily understood by examining the consequences of modifying the C3-phenolic hydroxyl group of the parent morphine molecule.

Influence of the C3-Nicotinate Moiety on Opioid Receptor Binding and Functional Activity

The phenolic hydroxyl group at the C3 position of the morphine scaffold is a critical structural feature for optimal binding to the µ-opioid receptor (MOR). youtube.comauburn.edu Modification or substitution of this group, as in the case of this compound, generally leads to a significant decrease in binding affinity for opioid receptors. clinpgx.orgnih.gov This principle is well-established; for instance, etherification of the C3-hydroxyl to form codeine results in reduced narcotic analgesic activity compared to morphine. auburn.eduyoutube.com

Esterification at the C3 position, creating compounds like this compound, typically yields derivatives that function as prodrugs. The C3-nicotinate ester itself is expected to have a lower affinity for opioid receptors. Its pharmacological activity is likely dependent on in-vivo hydrolysis of the ester bond, releasing morphine, which then acts as the primary agonist at the µ-opioid receptor. This metabolic conversion is a key aspect of its functional activity. A study describing the synthesis of various morphine nicotinates confirms their analgesic properties, which are consistent with the activity of the parent morphine molecule following biotransformation. nih.gov The closely related compound nicomorphine, the 3,6-dinicotinate ester of morphine, is known to be a potent analgesic that is rapidly hydrolyzed to morphine in the body. kcl.ac.uk

Conformational Analysis and Flexibility of the this compound Scaffold

The core structure of this compound is based on the rigid pentacyclic scaffold of morphine. auburn.eduyoutube.com This scaffold consists of five rings: an aromatic A ring, two partially unsaturated cyclohexane (B81311) rings (B and C), a piperidine (B6355638) ring (D), and a dihydrofuran ring (E), which afford it very little conformational flexibility. auburn.eduyoutube.comu-szeged.hu The stereochemistry of its five chiral centers is crucial for its biological activity. u-szeged.hu

Comparative SAR with other C3-Substituted Morphine Derivatives

The impact of the C3-nicotinate group can be understood by comparing it with other C3-substituted morphine derivatives. The consistent finding across numerous studies is that masking the free phenolic hydroxyl group diminishes direct opioid receptor binding. clinpgx.orgnih.govnih.gov

Codeine (3-O-methylmorphine): Etherification with a methyl group at C3 significantly reduces µ-receptor affinity. nih.gov Codeine acts as a prodrug, with its analgesic effects largely attributed to its O-demethylation to morphine. nih.gov

Heroin (3,6-diacetylmorphine): Acetylation at both the C3 and C6 positions creates a highly lipophilic compound that rapidly crosses the blood-brain barrier. youtube.com It is then quickly metabolized to 6-monoacetylmorphine (6-MAM) and subsequently to morphine, which are responsible for its potent opioid effects. wikipedia.org

Morphine-3-glucuronide (B1234276) (M3G): This major metabolite of morphine, formed by conjugation with glucuronic acid at the C3 position, has a very low affinity for opioid receptors and is not considered to have significant analgesic activity. nih.gov

Morphine-3-sulfate (M3S): Similar to M3G, sulfation at the C3 position also results in a compound with reduced affinity for opioid receptors. researchgate.net

The C3-nicotinate ester fits within this general SAR trend. The substitution of the phenolic proton with the nicotinoyl group decreases its ability to act as a hydrogen bond donor, a key interaction for high-affinity binding. Therefore, like codeine and heroin, its primary mechanism of action is as a prodrug for morphine.

| Compound | C3-Substituent | Relative µ-Receptor Binding Affinity | Primary Mechanism of Analgesic Action |

|---|---|---|---|

| Morphine | -OH (Hydroxyl) | High | Direct Agonist |

| This compound | -OCO-pyridine (Nicotinate Ester) | Low (predicted) | Prodrug (metabolizes to Morphine) |

| Codeine | -OCH₃ (Methyl Ether) | Low | Prodrug (metabolizes to Morphine) |

| Heroin | -OCOCH₃ (Acetyl Ester) | Low | Prodrug (metabolizes to 6-MAM and Morphine) |

| Morphine-3-glucuronide | -O-glucuronide | Very Low | Inactive Metabolite |

Molecular Modeling and Docking Simulations

Prediction of Binding Modes within Opioid Receptor Binding Pockets

Molecular docking simulations have established a canonical binding mode for morphine within the orthosteric binding site of the µ-opioid receptor. nih.govnrfhh.com This binding pocket is located within the transmembrane helical bundle of the G-protein coupled receptor. mdpi.com The crucial interaction involves the protonated tertiary amine (N17) of morphine, which forms a charge-reinforced hydrogen bond or salt bridge with the carboxylate side chain of a highly conserved aspartic acid residue, Asp147. nih.govnih.gov

For this compound, two scenarios can be considered:

Direct Binding of the Prodrug: As a larger molecule, this compound would likely face steric hindrance when attempting to enter the binding pocket. The bulky nicotinate (B505614) moiety at the C3 position could prevent the rest of the scaffold from achieving the optimal orientation required for high-affinity binding. The key interactions that stabilize morphine, particularly those involving the A-ring, would be disrupted. Therefore, it is predicted that this compound itself is a weak ligand for the MOR.

Binding of the Active Metabolite (Morphine): Following hydrolysis of the C3-ester, the released morphine molecule would be free to bind to the MOR in its well-established, high-affinity conformation. This binding mode allows for the key ligand-receptor interactions that are necessary for receptor activation and subsequent analgesic signaling. nih.gov

Identification of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The key interactions stabilizing the morphine-MOR complex have been identified through computational simulations and are essential for its agonist activity. mdpi.comnih.gov

Ionic Interaction: The primary anchoring interaction is the salt bridge between the protonated amine of morphine and the negatively charged Asp147 residue in transmembrane helix 3 (TM3). nih.govnih.gov This interaction is considered critical for the binding of most opioids.

Hydrogen Bonding: The phenolic C3-hydroxyl group of morphine acts as a hydrogen bond donor to the side chain of His297 in TM6. nih.gov This interaction is lost when the hydroxyl group is esterified in this compound, providing a clear rationale for its predicted lower binding affinity. Additional hydrogen bonds, sometimes mediated by water molecules, can occur with residues such as Tyr148 and Tyr326. mdpi.comnih.gov

Hydrophobic Interactions: The aromatic A-ring of morphine engages in π-π stacking interactions with aromatic residues in the binding pocket, such as W318. nih.gov The rigid carbon skeleton of morphine also makes numerous van der Waals and hydrophobic contacts with nonpolar residues lining the binding cavity.

For this compound, direct binding would be weak due to the loss of the critical hydrogen bond from the C3-hydroxyl and potential steric clashes. The key ligand-receptor interactions relevant to its pharmacological effect are therefore those formed by its active metabolite, morphine.

| Interaction Type | Morphine Moiety | Key MOR Residue | Predicted Role in this compound Binding |

|---|---|---|---|

| Ionic / Salt Bridge | Protonated Amine (N17) | Asp147 | Interaction preserved by active metabolite (morphine). |

| Hydrogen Bond | Phenolic Hydroxyl (C3) | His297 | Interaction absent in the intact prodrug; restored upon hydrolysis to morphine. |

| π-π Stacking | Aromatic A-Ring | W318 | Interaction likely preserved but potentially hindered by the C3-substituent in the prodrug. |

| Hydrophobic Contacts | Carbon Scaffold | Various nonpolar residues | Interactions present but overall binding pose likely suboptimal for the prodrug. |

Analysis of Ligand Orientation and Conformational Changes upon Receptor Binding

The orientation and conformational dynamics of this compound upon binding to opioid receptors are critical determinants of its efficacy and selectivity. Computational docking and molecular dynamics simulations are powerful tools to explore these phenomena. While specific published studies on the detailed binding mode of this compound are not extensively available, general principles derived from the study of morphine and its analogs at the mu (µ), delta (δ), and kappa (κ) opioid receptors can be extrapolated.

It is hypothesized that the core morphine scaffold of this compound anchors within the receptor's binding pocket in a manner analogous to the parent compound. The protonated nitrogen of the morphinan (B1239233) ring is expected to form a crucial ionic interaction with a conserved aspartate residue (Asp147 in the µ-opioid receptor) in transmembrane helix 3 (TM3). The phenolic hydroxyl group in morphine is a key hydrogen bond donor; however, in this compound, this is esterified with nicotinic acid. This modification significantly alters the electronic and steric properties of this region of the molecule.

The nicotinoyl group introduces a new pharmacophoric element. Its orientation will be governed by a combination of steric constraints and potential interactions with amino acid residues in the receptor. The nitrogen atom in the pyridine (B92270) ring of the nicotinoyl moiety could potentially act as a hydrogen bond acceptor, introducing novel interactions not seen with morphine. The conformational flexibility of the bond linking the nicotinoyl group to the morphine core would allow it to adopt various orientations to optimize its fit within the binding site.

Table 1: Hypothetical Key Interactions and Conformational Adaptations of this compound at the µ-Opioid Receptor

| Molecular Moiety | Interaction Type | Potential Interacting Residue(s) | Conformational Change upon Binding |

| Protonated Amine | Ionic Interaction | Asp147 | Minor adjustments in the piperidine ring conformation to optimize charge-charge distance. |

| Tyrosine of Morphine | Hydrophobic/van der Waals | Tyr148, Trp318 | The core scaffold is expected to maintain a T-shaped conformation typical of morphinans. |

| Nicotinoyl Group | Hydrogen Bonding/Pi-Stacking | His319, Tyr326 | Rotational freedom around the ester linkage allows the pyridine ring to seek favorable electrostatic or stacking interactions. |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of this compound at the electronic level, providing insights into its reactivity, stability, and behavior in different chemical environments.

Electronic Structure Analysis for Molecular Reactivity and Stability

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal regions susceptible to nucleophilic and electrophilic attack, respectively. The HOMO is likely to be localized on the electron-rich regions of the morphine scaffold, while the LUMO may be centered on the nicotinoyl moiety, particularly the pyridine ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

Prediction of pKa Values and their Environmental Influence on Protonation States

The protonation state of this compound is crucial for its interaction with opioid receptors. The tertiary amine in the morphinan structure is basic and will be protonated at physiological pH (around 7.4). The pKa of this amine is a critical parameter. For morphine, the pKa is approximately 8.2. The introduction of the nicotinoyl group is not expected to drastically alter this value, as it is distant from the amine.

The nitrogen atom in the pyridine ring of the nicotinic acid moiety is also basic, with the pKa of nicotinic acid itself being around 4.86. Therefore, at physiological pH, this nitrogen will be predominantly in its neutral form. Computational methods, such as those based on density functional theory (DFT) combined with a continuum solvation model, can be employed to predict these pKa values with a high degree of accuracy. The microenvironment of the receptor binding pocket, which may be more hydrophobic than bulk water, can influence the effective pKa and the preferred protonation state of the ligand.

Pharmacophore Modeling and Design Principles for Novel Opioid Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For opioid analgesics, a common pharmacophore model includes:

A protonatable nitrogen atom.

An aromatic ring.

A hydroxyl group (or a bioisostere).

A hydrophobic region.

This compound fits this model, with the nicotinoyl group potentially occupying the space of the hydroxyl group or interacting with a nearby accessory binding site. The introduction of the nicotinoyl moiety serves as a valuable structural modification to probe the steric and electronic requirements of the opioid receptor's binding pocket.

By using this compound as a template, novel analogs can be designed. Modifications could include:

Altering the substitution pattern on the pyridine ring: This could fine-tune the electronic properties and hydrogen bonding capabilities of the nicotinoyl group.

Replacing the ester linkage: Introducing more stable or flexible linkers could alter the molecule's metabolic stability and conformational profile.

Modifying the morphine scaffold: Changes to the C-ring of the morphine core could modulate the activity at different opioid receptor subtypes.

These design principles, guided by computational analysis, can pave the way for the development of next-generation opioid analgesics with improved therapeutic profiles.

Future Directions in Morphine 3 Nicotinate Research

Exploration of Novel Synthetic Routes for Stereoselective and Efficient Production

The conventional synthesis of morphine esters, including Morphine 3-nicotinate, often relies on semi-synthesis from naturally sourced morphine. Future research will increasingly focus on developing more efficient, stereoselective, and scalable synthetic strategies that are not dependent on botanical sources.

Biocatalytic Synthesis : A significant area of exploration is the use of engineered enzymes and microbial systems for producing morphine and its derivatives. Biocatalytic routes offer the potential for high stereoselectivity under mild reaction conditions, reducing the reliance on hazardous reagents and the generation of toxic waste. Research into specific enzymes that can facilitate the esterification of morphine at the 3-position with nicotinic acid could lead to highly efficient and environmentally benign production methods.

Continuous Flow Chemistry : The application of flow chemistry presents a promising alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). nih.govbbrfoundation.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with potent compounds like opioids. tg.org.au Future work could involve designing a continuous flow process for the synthesis of this compound, potentially integrating reaction and purification steps to streamline production.

Advanced Total Synthesis : While the total synthesis of morphine has been a landmark achievement in organic chemistry, historical routes are often too long and low-yielding for commercial application. nih.govmtroyal.ca Ongoing advancements in synthetic methodology, such as novel cyclization strategies and asymmetric catalysis, continue to make total synthesis more practical. nih.gov Future efforts may focus on a concise total synthesis pathway that allows for the direct and stereocontrolled installation of the 3-nicotinate ester, enabling the production of this compound and its analogs without relying on morphine itself as a starting material.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions, reduced environmental impact. | Discovery and engineering of specific esterifying enzymes. |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. bbrfoundation.orgtg.org.au | Development of integrated continuous flow reactor systems. |

| Total Synthesis | Independence from natural sources, access to novel analogs. nih.govyoutube.com | Designing step-economical and highly stereoselective routes. |

Deeper Mechanistic Insights into Opioid Receptor Signaling Pathways